molecular formula C20H17N3O5 B2557917 ethyl 5-(7-methoxy-1-benzofuran-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396765-66-4

ethyl 5-(7-methoxy-1-benzofuran-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2557917
CAS No.: 1396765-66-4
M. Wt: 379.372
InChI Key: QALZTLFFLCFTMS-UHFFFAOYSA-N
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Description

Ethyl 5-(7-methoxy-1-benzofuran-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazolo[1,5-a]pyridine core, which is a fused bicyclic structure, and is substituted with a benzofuran moiety and an ethyl ester group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(7-methoxy-1-benzofuran-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-a]pyridine core, followed by the introduction of the benzofuran moiety and the ethyl ester group. Key steps may include:

    Cyclization Reactions: Formation of the pyrazolo[1,5-a]pyridine core through cyclization of appropriate precursors.

    Amidation: Introduction of the benzofuran moiety via an amidation reaction.

    Esterification: Addition of the ethyl ester group through esterification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(7-methoxy-1-benzofuran-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structure and possible biological activities.

    Biological Studies: It can be used in studies to understand its interactions with biological targets, such as enzymes or receptors.

    Chemical Biology: The compound may serve as a probe to study biological pathways and mechanisms.

    Industrial Applications:

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-amino-1-benzofuran-2-carboxylate: Shares the benzofuran and ethyl ester moieties but lacks the pyrazolo[1,5-a]pyridine core.

    Pyrazolo[1,5-a]pyrimidines: Similar fused bicyclic structure but with different substituents and potential biological activities.

Uniqueness

Ethyl 5-(7-methoxy-1-benzofuran-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is unique due to its specific combination of functional groups and fused ring systems, which may confer distinct biological properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

ethyl 5-[(7-methoxy-1-benzofuran-2-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-3-27-20(25)14-11-21-23-8-7-13(10-15(14)23)22-19(24)17-9-12-5-4-6-16(26-2)18(12)28-17/h4-11H,3H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALZTLFFLCFTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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